N-(3-acetylphenyl)azepane-1-sulfonamide
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Description
Synthesis Analysis
The synthesis of N-(3-acetylphenyl)azepane-1-sulfonamide involves several steps. While I don’t have specific synthetic procedures from the retrieved papers, it typically starts with the cyclization of an appropriate precursor to form the azepane ring. Subsequent functionalization and sulfonation yield the final compound. Researchers have explored various synthetic routes to access this molecule, aiming for high yields and purity.
Physical And Chemical Properties Analysis
Scientific Research Applications
Building Blocks for Sulfur(VI) Compounds
Sulfonimidates, such as N-(3-acetylphenyl)azepane-1-sulfonamide, are often used as building blocks to access alternative sulfur(VI) compounds . They have found uses as alkyl transfer reagents to acids, alcohols, and phenols .
Chiral Templates in Asymmetric Syntheses
The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses . This is an important application that has been discussed in detail in various studies .
Precursors for Polymers
Sulfonimidates have been utilized as precursors for polymers . The use of elevated temperatures can lead to sulfonimidate decomposition, which has proven to be a novel way to access poly(oxothiazene) polymers .
Drug Candidates
Sulfonimidates, including N-(3-acetylphenyl)azepane-1-sulfonamide, have been studied as potential drug candidates . They have increased prominence due to their medicinal chemistry properties .
Antibacterial Applications
N-(3-acetylphenyl)azepane-1-sulfonamide has shown significant antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus . The minimum inhibitory concentration (MIC) was determined using the broth microdilution method .
Molecular Docking Research
The antibacterial properties of N-(3-acetylphenyl)azepane-1-sulfonamide have been studied in depth using molecular docking research . This research has shown agreement with laboratory results, indicating the potential for this compound in the development of new antibacterial agents .
properties
IUPAC Name |
N-(3-acetylphenyl)azepane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-12(17)13-7-6-8-14(11-13)15-20(18,19)16-9-4-2-3-5-10-16/h6-8,11,15H,2-5,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPOCDGBIHIVSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)N2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)azepane-1-sulfonamide |
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